![molecular formula C13H16INO2 B3089254 N-cyclopentyl-2-(4-iodophenoxy)acetamide CAS No. 1190536-04-9](/img/structure/B3089254.png)
N-cyclopentyl-2-(4-iodophenoxy)acetamide
Overview
Description
N-cyclopentyl-2-(4-iodophenoxy)acetamide, or CIPA, is a synthetic compound that has been used in a variety of laboratory and scientific research applications. CIPA is a member of the phenoxyacetamide family and is a precursor of several other compounds, including phenoxyacetamides, phenoxypropanamides, and phenoxybenzamides. CIPA is a white crystalline solid with a melting point of 118-119°C and a boiling point of 203-204°C. It is soluble in methanol, ethanol, acetone, and chloroform.
Scientific Research Applications
Environmental Science and Pharmacology Acetamide derivatives are noted for their presence in environmental samples and potential effects on ecosystems. Studies have focused on understanding the environmental fate, analytical detection methods, and biochemical transformations of these compounds, including their enantiomeric forms, which can have differing biological activities and environmental impacts (Wong, 2006; Igwegbe et al., 2021). The interaction of acetamide derivatives with environmental matrices, their degradation pathways, and the resultant by-products are of particular interest, especially in the context of water treatment and pollution mitigation strategies.
Medicinal Chemistry In medicinal chemistry, acetamide derivatives are investigated for their diverse pharmacological properties. Research encompasses the synthesis of novel acetamide-based compounds and evaluation of their therapeutic potential across a range of applications, including analgesic, anti-inflammatory, and antipyretic effects (Kennedy, 2001; Remy et al., 2006). These studies are crucial for identifying new drug candidates and understanding the mechanisms underlying their biological activities.
Toxicology and Safety The toxicological profiles of acetamide derivatives are also a critical area of investigation. Understanding the metabolic pathways, potential toxic metabolites, and their impacts on human health and the environment is essential for assessing the safety of these compounds (Zhao & Pickering, 2011; Marzullo, 2005). This information is vital for the development of safer pharmaceuticals and for regulatory purposes.
properties
IUPAC Name |
N-cyclopentyl-2-(4-iodophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHVQWXUADJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-iodophenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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